Comparative SERT Inhibition Potency: 4-Fluorophenyl vs. 4-Chlorophenyl, 3,4-Dichlorophenyl, and Pyridyl Analogs
N-(4-Fluorophenyl)pyrrolidin-3-amine (Compound 57) exhibits SERT inhibition with an IC50 of 16 nM in a human SERT binding assay using [3H]citalopram [1]. In contrast, the 4-chlorophenyl analog (Compound 64) shows an IC50 of 62 nM, representing approximately 3.9-fold weaker SERT inhibition [2]. The 3,4-dichlorophenyl analog (Compound 68) demonstrates an IC50 of 49 nM, approximately 3.1-fold weaker than the 4-fluorophenyl derivative [3]. The pyridyl analog (Compound 70) shows an IC50 of 108 nM, approximately 6.8-fold weaker SERT inhibition [4].
| Evidence Dimension | SERT Binding Inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 16 nM |
| Comparator Or Baseline | Compound 64 (4-chlorophenyl): IC50 = 62 nM; Compound 68 (3,4-dichlorophenyl): IC50 = 49 nM; Compound 70 (pyridyl): IC50 = 108 nM |
| Quantified Difference | 3.9-fold, 3.1-fold, and 6.8-fold greater SERT potency for the 4-fluorophenyl analog |
| Conditions | Human SERT binding assay using [3H]citalopram as radioligand; patent US2008/312209 A1 |
Why This Matters
This quantitative difference demonstrates that the 4-fluorophenyl substitution provides superior SERT potency relative to chloro- and heteroaryl-substituted analogs, critical for studies where higher SERT affinity is required.
- [1] Glaxo Group Limited. (2008). US Patent Application US2008/312209 A1. Compound 57: SERT IC50 = 16 nM. View Source
- [2] Glaxo Group Limited. (2008). US Patent Application US2008/312209 A1. Compound 64: SERT IC50 = 62 nM. View Source
- [3] Glaxo Group Limited. (2008). US Patent Application US2008/312209 A1. Compound 68: SERT IC50 = 49 nM. View Source
- [4] Glaxo Group Limited. (2008). US Patent Application US2008/312209 A1. Compound 70: SERT IC50 = 108 nM. View Source
